1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Description
Molecular Formula: C₁₉H₂₂N₂O₄
Molecular Weight: 342.39 g/mol
Key Features:
- Core Structure: Piperidine-3-carboxylic acid backbone with a propanoyl-linked 3-acetylindole moiety.
- Functional Groups: Acetylated indole (electron-withdrawing), propanoyl spacer (enhanced flexibility), and carboxylic acid (hydrogen-bonding capacity).
Its acetyl group may improve metabolic stability, while the carboxylic acid facilitates salt bridge formation in enzymatic targets .
Properties
IUPAC Name |
1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)16-12-20(17-7-3-2-6-15(16)17)10-8-18(23)21-9-4-5-14(11-21)19(24)25/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPPTDVTWYOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors
Chemical Reactions Analysis
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Hydrogenation: The piperidine ring can undergo hydrogenation reactions under specific conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Key Insights :
- Linker Flexibility: Propanoyl spacers (vs. acetyl) provide conformational flexibility, which may optimize binding to dynamic enzymatic pockets .
- Positional Isomerism : Piperidine-3-carboxylic acid (target) vs. 4-carboxylic acid derivatives exhibit distinct hydrogen-bonding patterns, influencing target selectivity .
Contradictions and Resolutions :
- Discrepancies in antimicrobial potency (e.g., target compound vs. 4-piperidinecarboxylic acid derivatives) may arise from assay conditions (e.g., pH, bacterial strains). Orthogonal assays (e.g., SPR, cellular viability) are recommended for validation .
- Dose-response studies are critical: The target compound’ propanoyl linker may require higher concentrations for membrane permeability compared to shorter acetyl-linked analogs .
Biological Activity
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a complex organic compound classified as an indole derivative. Indole derivatives are well-known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-3-carboxylic acid. Its chemical structure combines an indole moiety with a piperidine ring, which is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| InChI Key | InChI=1S/C19H22N2O4/c1-13(22)16-12-20(17-7-3-2-6-15(16)17)10-8-18(23)21-9-4-5-14(11-21)19(24)25/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,24,25) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The indole structure allows for interactions with various receptors, including serotonin and dopamine receptors, which may influence neurotransmitter activity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Research indicates that indole derivatives possess anticancer properties. The compound's structure suggests it could induce apoptosis in cancer cells by modulating apoptotic pathways. Studies have demonstrated that similar indole derivatives can inhibit tumor growth in various cancer models.
Antimicrobial Properties
Indole derivatives are recognized for their antimicrobial activities. Preliminary studies suggest that this compound exhibits significant antibacterial effects against a range of pathogens, potentially making it a candidate for developing new antibiotics.
Neuroprotective Effects
Given its ability to interact with neurotransmitter systems, there is potential for this compound to provide neuroprotective effects. It may help mitigate neurodegeneration associated with diseases like Alzheimer's by inhibiting GSK-3β and reducing tau phosphorylation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole derivative | Plant hormone; growth regulator |
| Piperidine derivatives | Piperidine ring | Varying pharmacological activities; often less potent than indole derivatives |
| Indole alkaloids | Natural products | Diverse pharmacological properties; often more complex mechanisms |
The combination of the indole and piperidine moieties in this compound enhances its biological profile compared to other compounds that contain either moiety alone.
Case Studies
A notable study evaluated the effects of similar indole-piperidine compounds on GSK-3β inhibition. The results indicated that modifications at the piperidine nitrogen significantly affected potency. Compounds with shorter aliphatic substituents exhibited higher activity levels compared to those with bulkier groups .
In another case study focusing on the antimicrobial properties of indole derivatives, several compounds were synthesized and tested against bacterial strains. The results showed that modifications similar to those found in this compound led to enhanced antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
